
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, commonly known as CMPP, is a compound of interest to scientists due to its various applications in both organic and inorganic chemistry. It has been used as a reagent in various organic syntheses, including the synthesis of heterocyclic compounds and pharmaceuticals. CMPP has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research.
科学的研究の応用
CMPP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, for the preparation of heterocyclic compounds and pharmaceuticals. It has also been used to study the mechanism of action of various enzymes and for biochemical and physiological research. CMPP has been used to study the effects of various drugs on the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.
作用機序
The exact mechanism of action of CMPP is not yet fully understood. However, it is believed that CMPP acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which in turn can lead to increased cognitive function and improved memory.
Biochemical and Physiological Effects
CMPP has been shown to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can lead to improved memory and cognitive function. CMPP has also been shown to have an anti-inflammatory effect and to be an antioxidant, which can be beneficial for the prevention of certain diseases.
実験室実験の利点と制限
The use of CMPP in laboratory experiments has a number of advantages and limitations. One of the main advantages of using CMPP is its relative stability, which makes it suitable for use in organic synthesis. Additionally, CMPP is relatively inexpensive and easy to obtain, making it a cost-effective reagent. On the other hand, CMPP is a relatively toxic compound and must be handled with caution, making it unsuitable for use in certain laboratory experiments.
将来の方向性
The potential future directions for CMPP are numerous. Further research is needed to better understand its mechanism of action and to identify its potential therapeutic applications. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as to identify potential adverse effects. Additionally, further research is needed to identify potential uses of CMPP in organic synthesis and to identify potential new applications of CMPP in scientific research. Finally, further research is needed to identify potential new methods for the synthesis of CMPP.
合成法
CMPP can be synthesized through a number of different methods, including the direct synthesis of the carboxylic acid and the use of a Grignard reagent. The direct synthesis of CMPP involves the reaction of a chloroformate ester with a phenol and a base, such as sodium hydroxide. The Grignard reagent method involves the reaction of a Grignard reagent with a carboxylic acid. Both methods can be used to synthesize CMPP in a laboratory setting.
特性
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-16-8-7-12(9-13(16)18)20-15(10-14(19-20)17(21)22)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLIJLPCVYILKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

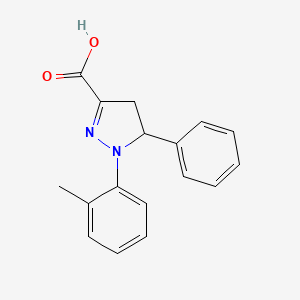
![Ethyl (2Z)-2-chloro-2-[2-(2-methyl-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344983.png)

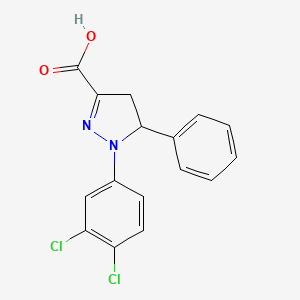
![5-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6344999.png)
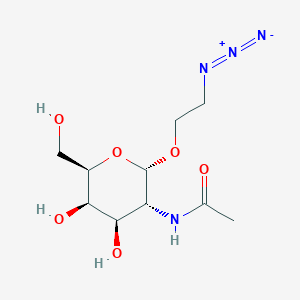
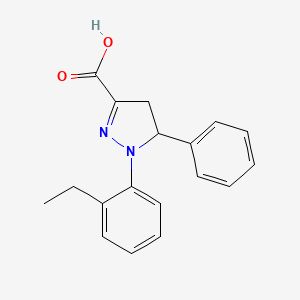

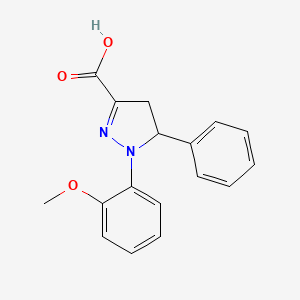

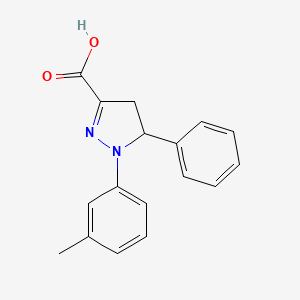


![5-Phenyl-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-3-carboxylic acid](/img/structure/B6345065.png)